molecular formula C17H22Cl3N3O4S B5054429 BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE CAS No. 303061-92-9

BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

Cat. No.: B5054429
CAS No.: 303061-92-9
M. Wt: 470.8 g/mol
InChI Key: FYECSWWWZGWJLW-UHFFFAOYSA-N
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Description

BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is a complex organic compound with the molecular formula C17H22Cl3N3O4S It is known for its unique chemical structure, which includes a butyl group, a benzoate ester, and a trichloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the Trichloroethyl Intermediate: This involves the reaction of trichloroacetonitrile with ethyl carbamate under controlled conditions to form the trichloroethyl intermediate.

    Coupling with Benzoic Acid Derivative: The trichloroethyl intermediate is then reacted with a benzoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzoate ester moiety may also play a role in its biological activity by facilitating cellular uptake and interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

  • BUTYL 4-{[({2,2,2-TRICHLORO-1-[(2,4-DICHLOROBENZOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
  • BUTYL 4-{[({2,2,2-TRICHLORO-1-[(PHENYLACETYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE

Uniqueness

BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trichloroethyl group and the benzoate ester moiety makes it particularly interesting for research in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

butyl 4-[[2,2,2-trichloro-1-(ethoxycarbonylamino)ethyl]carbamothioylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl3N3O4S/c1-3-5-10-27-13(24)11-6-8-12(9-7-11)21-15(28)22-14(17(18,19)20)23-16(25)26-4-2/h6-9,14H,3-5,10H2,1-2H3,(H,23,25)(H2,21,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYECSWWWZGWJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303061-92-9
Record name BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE
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